molecular formula C16H15ClN2O3 B15008694 (1Z)-2-(4-chlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-chlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B15008694
M. Wt: 318.75 g/mol
InChI Key: QVAOYGKHWDLBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with both amino and methoxy functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE typically involves the condensation of 4-methoxybenzoic acid with 4-chlorophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[1-AMINO-2-(4-BROMOPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE
  • (Z)-[1-AMINO-2-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE
  • (Z)-[1-AMINO-2-(4-METHYLPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE

Uniqueness

Compared to its analogs, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE exhibits unique properties due to the presence of the chlorine atom. This halogen substitution can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 4-methoxybenzoate

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-8-4-12(5-9-14)16(20)22-19-15(18)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H2,18,19)

InChI Key

QVAOYGKHWDLBJZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.